

# 1-Bromo-8-chloroisoquinoline CAS number

## 1359828-80-0

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### Compound of Interest

Compound Name: 1-Bromo-8-Chloroisoquinoline

Cat. No.: B573170

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An In-Depth Technical Guide to **1-Bromo-8-chloroisoquinoline**: A Versatile Scaffold for Modern Drug Discovery

## Abstract

The isoquinoline core is a privileged heterocyclic motif, forming the structural basis for a vast number of natural products and synthetic compounds with significant therapeutic applications.

[1][2] **1-Bromo-8-chloroisoquinoline** (CAS No. 1359828-80-0) represents a strategically functionalized building block, poised for the synthesis of complex molecular architectures. Its unique arrangement of two distinct halogen atoms on the isoquinoline framework offers a platform for selective, stepwise functionalization, making it a molecule of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its properties, a plausible synthetic strategy, its anticipated chemical reactivity, and its potential as a core scaffold in the development of novel therapeutics. Due to the limited specific literature on this precise isomer, this document synthesizes information from established chemical principles and data on analogous structures to provide a robust and scientifically grounded resource for laboratory professionals.

## Core Molecular Profile and Spectroscopic Characterization

**1-Bromo-8-chloroisoquinoline** is a di-halogenated aromatic heterocycle. Its structure presents unique electronic and steric properties that govern its reactivity and spectroscopic

signature.

## Physicochemical Properties

The key physicochemical properties of **1-Bromo-8-chloroisoquinoline** are summarized in the table below. These values are critical for designing reaction conditions, purification protocols, and for computational modeling studies.

Property	Value	Source
CAS Number	1359828-80-0	<a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrClN	<a href="#">[4]</a>
Molecular Weight	242.50 g/mol	<a href="#">[4]</a>
Appearance	Predicted: Off-white to yellow solid	General observation for similar compounds
Solubility	Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and aromatic solvents (toluene). Sparingly soluble in alcohols and insoluble in water.	General chemical principles

## Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, a detailed analysis of its structure allows for the accurate prediction of its key spectroscopic features. These predictions are based on established NMR chemical shift increments, IR frequency correlations, and known mass spectrometric fragmentation patterns of halogenated heterocycles.[\[5\]](#)[\[6\]](#)

- <sup>1</sup>H NMR (Predicted, 500 MHz, CDCl<sub>3</sub>): The <sup>1</sup>H NMR spectrum is expected to show five distinct signals in the aromatic region ( $\delta$  7.5-8.5 ppm). The proton at C4 will likely be the most deshielded due to the influence of the adjacent nitrogen and the C1-bromo substituent. Protons H5, H6, and H7 on the carbocyclic ring will exhibit characteristic coupling patterns.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H3	~7.75	d	J $\approx$ 6.0	Coupled to H4.
H4	~8.40	d	J $\approx$ 6.0	Deshielded by adjacent nitrogen.
H5	~7.95	d	J $\approx$ 8.0	Coupled to H6.
H6	~7.60	t	J $\approx$ 8.0	Coupled to H5 and H7.
H7	~7.85	d	J $\approx$ 8.0	Deshielded by peri-interaction with C8-Cl.

- $^{13}\text{C}$  NMR (Predicted, 125 MHz,  $\text{CDCl}_3$ ): The proton-decoupled  $^{13}\text{C}$  NMR spectrum will display nine signals. The carbons bearing the halogens (C1 and C8) and those adjacent to the nitrogen (C1 and C3) will have characteristic chemical shifts.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C1	~145	Attached to Bromine and adjacent to Nitrogen.
C3	~122	
C4	~152	Adjacent to Nitrogen.
C4a	~128	Bridgehead carbon.
C5	~130	
C6	~127	
C7	~135	
C8	~133	Attached to Chlorine.
C8a	~138	Bridgehead carbon.

The IR spectrum will be dominated by vibrations characteristic of the substituted aromatic system.

Functional Group	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type
C=C / C=N	1610-1500	Aromatic ring stretching
C-H	3100-3000	Aromatic C-H stretching
C-Cl	850-750	C-Cl stretching
C-Br	700-600	C-Br stretching

Electron Impact (EI) or Electrospray Ionization (ESI) will reveal a characteristic isotopic pattern for the molecular ion due to the presence of bromine ( $^{79}\text{Br}/^{81}\text{Br} \approx 1:1$ ) and chlorine ( $^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$ ). This results in a distinctive cluster of peaks for the molecular ion  $[\text{M}]^+$ ,  $[\text{M}+2]^+$ , and  $[\text{M}+4]^+$ .

- Expected Molecular Ion Cluster:

- m/z 241 ( $C_9H_5^{79}Br^{35}ClN$ )
- m/z 243 ( $C_9H_5^{81}Br^{35}ClN$  and  $C_9H_5^{79}Br^{37}ClN$ )
- m/z 245 ( $C_9H_5^{81}Br^{37}ClN$ )
- Predicted Fragmentation: The primary fragmentation pathway is expected to be the loss of a bromine radical ( $\bullet Br$ ), followed by the loss of a chlorine radical ( $\bullet Cl$ ) or hydrogen cyanide (HCN) from the pyridine ring, which is a common fragmentation pattern for isoquinoline alkaloids.<sup>[7][8]</sup>

## Proposed Synthesis Methodology

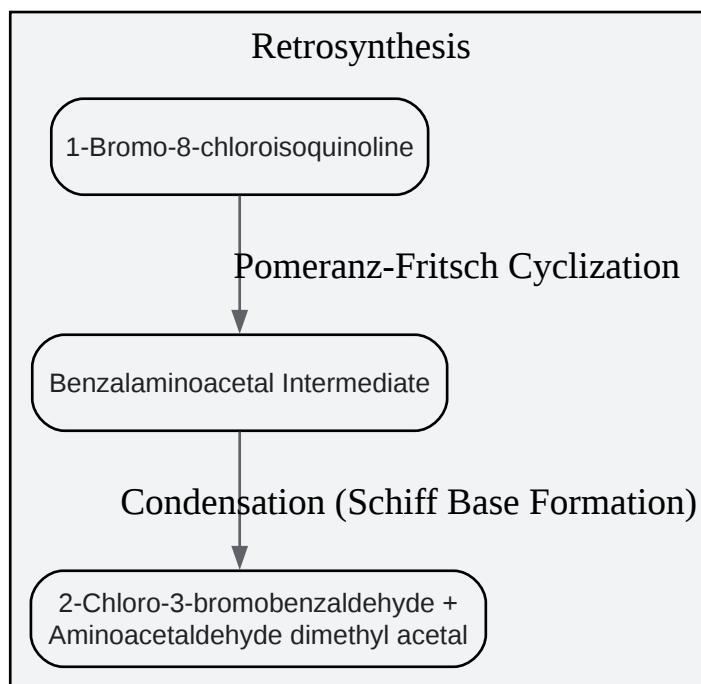
The synthesis of highly substituted isoquinolines can be challenging, particularly with electron-withdrawing groups on the carbocyclic ring. Traditional methods like the Bischler-Napieralski reaction are often inefficient for such substrates.<sup>[4][9]</sup> A more viable, albeit potentially low-yielding, approach is the Pomeranz-Fritsch reaction, which constructs the isoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.<sup>[3][10]</sup>

## Rationale for Synthetic Route Selection

The Pomeranz-Fritsch synthesis is chosen for its convergence and its tolerance for a wider range of electronic substituents on the benzaldehyde precursor compared to electrophilic aromatic substitution-based methods. The key step is an acid-catalyzed intramolecular cyclization. While electron-withdrawing groups like halogens deactivate the aromatic ring towards this electrophilic attack, forcing conditions can often drive the reaction to completion.

## Proposed Retrosynthetic Analysis and Forward Synthesis

A plausible synthesis begins with a commercially available or readily prepared 2-chloro-3-bromobenzaldehyde.



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Caption: Retrosynthetic analysis for **1-Bromo-8-chloroisoquinoline**.

## Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and requires optimization in a laboratory setting.

### Step 1: Formation of the Benzalaminoacetal Intermediate

- Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chloro-3-bromobenzaldehyde (1.0 eq.), aminoacetaldehyde dimethyl acetal (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.
- Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
- Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude

benzalaminocetal intermediate. This intermediate is often used in the next step without further purification.

#### Step 2: Acid-Catalyzed Cyclization to **1-Bromo-8-chloroisoquinoline**

- Setup: In a separate flask, add concentrated sulfuric acid (e.g., 10-20 equivalents) and cool it to 0 °C in an ice bath.
- Reaction: Slowly add the crude benzalaminocetal intermediate from Step 1 to the cold sulfuric acid with vigorous stirring. Allow the mixture to slowly warm to room temperature and then heat (e.g., 60-80 °C) for several hours. The reaction progress should be monitored by quenching small aliquots and analyzing by LC-MS.
- Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated sodium hydroxide solution, ensuring the temperature is kept low.
- Extraction & Purification: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain **1-Bromo-8-chloroisoquinoline**.

## Chemical Reactivity and Synthetic Utility

The primary value of **1-Bromo-8-chloroisoquinoline** in synthetic chemistry lies in the differential reactivity of its two halogen substituents, enabling selective functionalization.

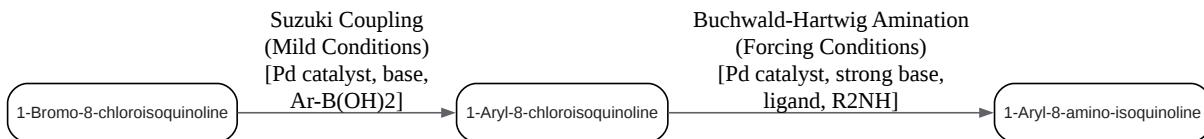
## Orthogonal Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf >> Cl.[11] This principle is the cornerstone of a selective functionalization strategy for **1-Bromo-8-chloroisoquinoline**.

- Position C1 (Bromo): The C-Br bond at the 1-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 8-position. This allows for a wide range of cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig

amination, Sonogashira, and Heck reactions—to be performed selectively at the C1 position under conditions that leave the C8-Cl bond intact.[12][13]

- Position C8 (Chloro): The C-Cl bond is much more robust. Its functionalization typically requires more forcing conditions, such as higher temperatures and specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos). This two-tiered reactivity allows for a sequential coupling strategy.



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Caption: Workflow for selective, sequential cross-coupling reactions.

## Detailed Protocol: Selective Suzuki-Miyaura Coupling at C1

This protocol provides a robust starting point for the arylation of the C1 position.

- Setup: To an oven-dried reaction vial, add **1-Bromo-8-chloroisoquinoline** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
- Catalyst Addition: Add a palladium catalyst, for example,  $\text{Pd}(\text{PPh}_3)_4$  (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq.).
- Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.
- Reaction: Seal the vial and heat the mixture to 80-90 °C with stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
- Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to yield the 1-aryl-8-chloroisoquinoline product.

Causality of Choices:

- Catalyst:  $Pd(PPh_3)_4$  is a reliable catalyst for Suzuki couplings with aryl bromides and is generally not active enough to react with the aryl chloride under these mild conditions.[\[14\]](#)
- Base: Potassium carbonate is a moderately strong base, sufficient for the transmetalation step of the Suzuki cycle without promoting side reactions.
- Solvent: The dioxane/water system is effective at dissolving both the organic and inorganic reagents required for the reaction. Degassing is critical to prevent oxidation and deactivation of the  $Pd(0)$  catalyst.

## Nucleophilic Aromatic Substitution (SNAr)

The C1 position is activated towards nucleophilic attack by the adjacent electron-withdrawing nitrogen atom of the isoquinoline ring. This allows for SNAr reactions with strong nucleophiles like alkoxides or thiolates, providing an alternative to metal-catalyzed methods for introducing heteroatom substituents at this position. The C8 position is not activated in this manner and will not undergo SNAr.

## Potential Applications in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[\[1\]](#)[\[15\]](#) **1-Bromo-8-chloroisoquinoline** serves as a high-potential starting material for generating libraries of novel compounds for biological screening.

- Kinase Inhibitors: Many potent kinase inhibitors feature a substituted heterocyclic core. The ability to introduce diverse aryl and amino groups onto the isoquinoline scaffold via selective cross-coupling makes it an ideal platform for exploring structure-activity relationships (SAR) against various kinase targets.

- Antimicrobial and Anticancer Agents: Halogenated quinolines and isoquinolines have demonstrated significant antibacterial and anticancer properties.[2] The dual halogenation of this scaffold provides two points for diversification to optimize potency and selectivity against cancer cell lines or microbial pathogens.
- CNS-Active Agents: The tetrahydroisoquinoline core, accessible via reduction of the isoquinoline ring, is prevalent in compounds targeting the central nervous system (CNS).

## Safety and Handling

As with all halogenated aromatic compounds, **1-Bromo-8-chloroisoquinoline** should be handled with appropriate care in a well-ventilated fume hood.

- Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**1-Bromo-8-chloroisoquinoline** is a strategically designed synthetic building block with significant potential for applications in drug discovery and materials science. While specific literature on this compound is sparse, a thorough understanding of fundamental isoquinoline chemistry allows for the confident prediction of its properties and reactivity. The key feature of this molecule is the orthogonal reactivity of its C1-bromo and C8-chloro substituents, which enables chemists to perform selective, stepwise functionalizations. This capability facilitates the efficient construction of diverse molecular libraries, accelerating the discovery of novel compounds with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this versatile scaffold in their synthetic endeavors.

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